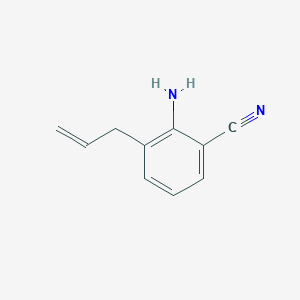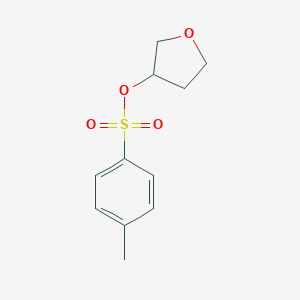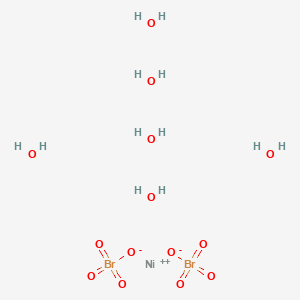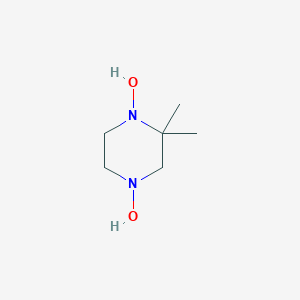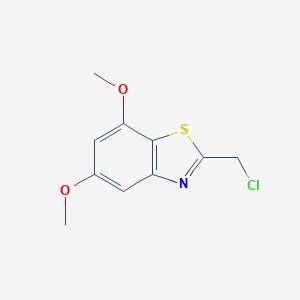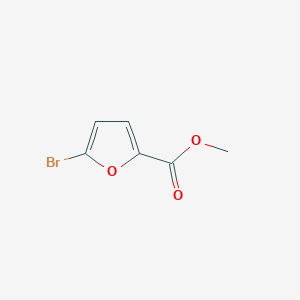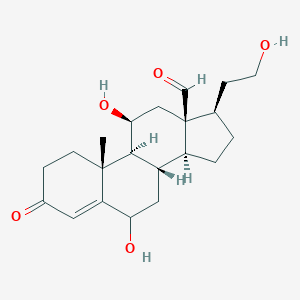
6-Hydroxyaldosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyaldosterone is a hormone that is produced by the adrenal gland which plays a crucial role in regulating blood pressure and electrolyte balance in the body. It is a derivative of aldosterone, which is a mineralocorticoid hormone that regulates the reabsorption of sodium and water in the kidneys. 6-Hydroxyaldosterone has been the subject of scientific research due to its potential therapeutic applications in the treatment of cardiovascular diseases.
Applications De Recherche Scientifique
6-Hydroxyaldosterone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function. Studies have also shown that it may have a protective effect on the heart by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 6-Hydroxyaldosterone involves its binding to the mineralocorticoid receptor (MR) in the kidneys. This leads to an increase in the reabsorption of sodium and water, which results in an increase in blood volume and blood pressure. It also leads to the excretion of potassium and hydrogen ions, which helps to maintain electrolyte balance in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Hydroxyaldosterone include an increase in blood pressure, an increase in blood volume, and a decrease in the excretion of potassium and hydrogen ions. It also leads to an increase in the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Hydroxyaldosterone in lab experiments is its ability to mimic the effects of aldosterone on the body. This allows researchers to study the effects of aldosterone without the potential side effects associated with its use. One limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Orientations Futures
There are several future directions for research on 6-Hydroxyaldosterone. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of interest is its role in the development of oxidative stress and inflammation, which may lead to the development of new therapies for these conditions. Additionally, further research is needed to understand the long-term effects of 6-Hydroxyaldosterone on the body and its potential side effects.
Méthodes De Synthèse
6-Hydroxyaldosterone can be synthesized through the oxidation of aldosterone using various methods. One of the most common methods is the use of potassium permanganate as an oxidizing agent. The reaction takes place in an acidic medium, and the product is then purified using various techniques such as chromatography.
Propriétés
Numéro CAS |
124251-89-4 |
|---|---|
Nom du produit |
6-Hydroxyaldosterone |
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1 |
Clé InChI |
VKFQBXSZDPCGGC-RRUQBFNBSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |
SMILES canonique |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |
Synonymes |
6 beta-hydroxyaldosterone 6-hydroxyaldosterone 6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)
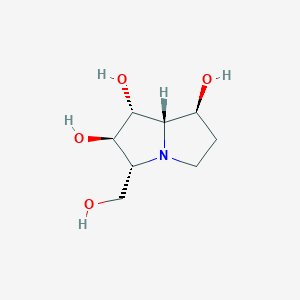
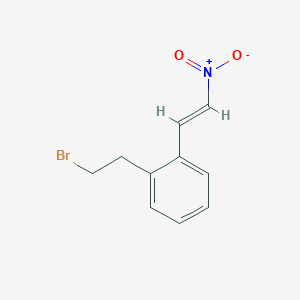
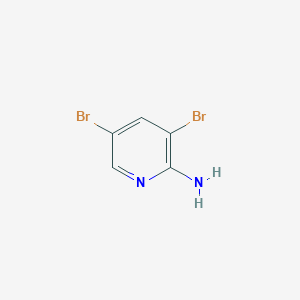
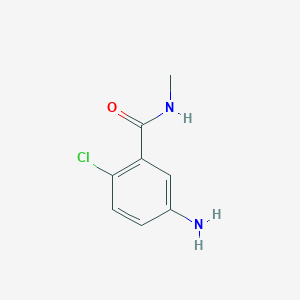
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
